molecular formula C11H13N3O2S B2643945 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide CAS No. 667414-31-5

2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide

Cat. No. B2643945
CAS RN: 667414-31-5
M. Wt: 251.3
InChI Key: FTKZXXXIKVWYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide is a compound used for proteomics research . It has a molecular formula of C11H13N3O2S and a molecular weight of 251.31 .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide

3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide was synthesized and showed potential as new antibiotic and antibacterial drugs. This research is important in the development of new drugs with antibacterial properties (G. Ahmed, 2007).

Synthesis and Antimicrobial Activity of Schiff Bases

2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide, a derivative, was synthesized and its Schiff bases showed antimicrobial activity. This indicates its potential use in combating microbial infections (M. Arora et al., 2012).

Organocatalyzed Aqueous Conditions in Synthesis

A study demonstrated the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting a method for synthesizing derivatives of thiophene-3-carboxamide under mild conditions (M. S. Abaee et al., 2013).

Versatile Route to 2-Quinoline-3-Carboxamides

Cyanoacetamides were used as starting materials for synthesizing arrays of 2-aminoquinoline-3-carboxamides. This research opens up possibilities for creating a variety of derivatives from cyanoacetamides (Kan Wang et al., 2012).

Synthesis and Analysis of Biologically Active Azomethine Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were synthesized and analyzed for potential biological activities, including cytostatic, antitubercular, and anti-inflammatory properties (A. Chiriapkin et al., 2021).

Water Mediated Synthesis and Computational Studies

Synthesized compounds related to thiophene-3-carboxamide showed potential anticancer activity through molecular docking studies, highlighting their role in inhibiting tubulin polymerization (R. Jayarajan et al., 2019).

One-Pot Domino Synthesis of Chromene-Carboxamide Derivatives

Efficient one-pot synthesis methods for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives were developed, expanding the possibilities for synthesizing various carboxamide derivatives (M. Gyuris et al., 2011).

Three-Component Gewald Reactions with Cyanoacetamides

General protocols for synthesizing 2-aminothiophene-3-carboxamides from cyanoacetamides were described, illustrating a method for creating a variety of thiophene derivatives (Kan Wang et al., 2010).

properties

IUPAC Name

2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6(2)8-5-7(10(13)16)11(17-8)14-9(15)3-4-12/h5-6H,3H2,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKZXXXIKVWYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.